molecular formula C21H19NO2 B12628665 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920299-86-1

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B12628665
CAS No.: 920299-86-1
M. Wt: 317.4 g/mol
InChI Key: DKEJACBLALBUBV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy-phenylpropyl group attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the hydroxy-phenylpropyl group . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the isoindolone core can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoindolones and their derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one, a compound with a complex organic structure, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO2. The compound features a benzoisoindole framework with a hydroxyphenylpropyl side chain, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key reactions, including:

  • Formation of the benzoisoindole core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the hydroxyphenylpropyl side chain : Various alkylation methods are employed to attach this functional group.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may be attributed to the presence of the phenolic hydroxyl group.
  • Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation markers in vitro.
  • Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Hydroxybenzo[e]isoindolinoneLacks phenylpropyl side chainAntioxidant properties
4-(2-Hydroxyethyl)-N,N-dimethylbenzamideSimilar hydroxyalkyl side chainAnti-inflammatory effects
5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dioneContains a phenolic groupNeuroprotective activity

The specific combination of structural elements in this compound contributes to its unique interactions within biological systems that may not be replicated by other compounds .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Experiments conducted on cell lines have shown that the compound significantly reduces oxidative stress markers compared to control groups.
  • Animal Models : In vivo studies indicate potential neuroprotective effects in models of neurodegenerative diseases, suggesting a mechanism involving the modulation of inflammatory pathways.
  • Mechanistic Insights : Recent research has proposed that the compound's antioxidant activity may involve the scavenging of free radicals and inhibition of pro-inflammatory cytokines .

Properties

CAS No.

920299-86-1

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

3-(2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C21H19NO2/c1-21(24,15-8-3-2-4-9-15)13-18-17-12-11-14-7-5-6-10-16(14)19(17)20(23)22-18/h2-12,18,24H,13H2,1H3,(H,22,23)

InChI Key

DKEJACBLALBUBV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)(C4=CC=CC=C4)O

Origin of Product

United States

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